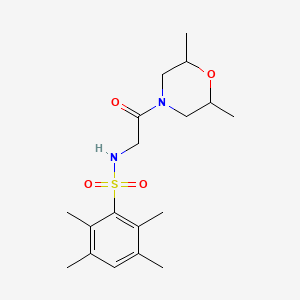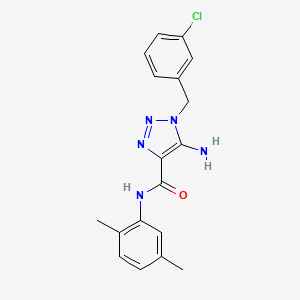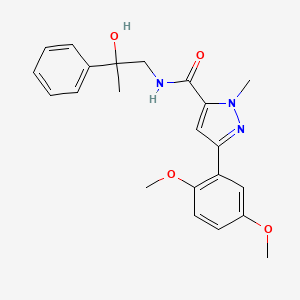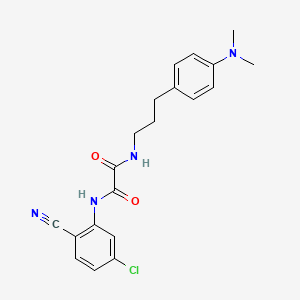![molecular formula C19H19ClN2O2 B2707647 5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 702665-90-5](/img/structure/B2707647.png)
5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has focused on the synthesis and potential neuroleptic (antipsychotic) activity of benzamide derivatives, including compounds structurally related to 5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, indicating a correlation between their structure and neuroleptic activity. One study found that certain modifications in the molecule enhanced its activity significantly, suggesting potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Anti-Inflammatory and Analgesic Agents
Another area of application is the synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic effects. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory activities, hinting at potential therapeutic applications for conditions requiring such effects (Abu‐Hashem et al., 2020).
Serotonin 4 Receptor Agonist for Gastrointestinal Motility
A series of benzamide derivatives has been synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity, aiming to improve gastrointestinal motility. Some of these compounds have shown favorable pharmacological profiles, potentially offering new treatments for gastrointestinal disorders (Sonda et al., 2003).
Quantitative Analysis in Biological Systems
Research also includes the development of bioanalytical methods for quantifying similar benzamide derivatives in biological matrices like mouse plasma and whole blood. Such studies are crucial for pharmacokinetic evaluations and contribute to the understanding of how these compounds behave in biological systems (Zalavadia, 2016).
Structural Analysis and Drug Design
Structural analysis of benzamide derivatives provides insights into their potential as neuroleptic drugs. By comparing the structural features of active and inactive compounds, researchers aim to establish three-dimensional structure-activity relationships that guide the design of more effective neuroleptic agents (Furuya et al., 1985).
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-11-14-5-3-4-6-17(14)22(13)10-9-21-19(23)16-12-15(20)7-8-18(16)24-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSVSKPUGDLCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)
![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)


![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)
![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)

![1-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2707582.png)


![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)
